Benzoic acid, 3-(methylamino)-, methyl ester

Descripción general

Descripción

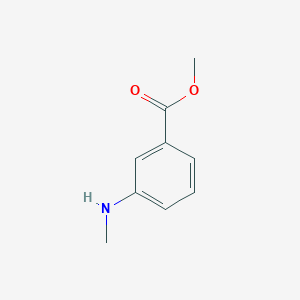

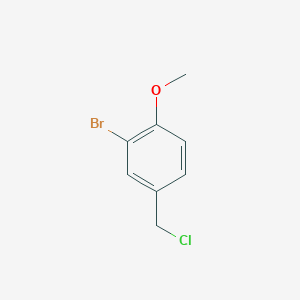

Benzoic acid, 3-(methylamino)-, methyl ester is a chemical compound with the formula C10H13NO3 . It is a derivative of benzoic acid, which is a common preservative. The compound contains a benzoic acid group, a methylamino group, and a methyl ester group .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 3g (0.02mo1) of the methyl ester of o-aminobenzoic acid with 20mL of dimethyl sulfate (0.21mo1) in a 50mL flask. The reaction is carried out at room temperature for 12 hours, then poured into 40mL of 1mol NaOH solution .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 . This indicates that the compound has a benzoic acid core with a methylamino group at the 3-position and a methyl ester group .Chemical Reactions Analysis

The compound, being an ester, can undergo typical ester reactions such as hydrolysis, transesterification, and Claisen condensation. The presence of the amino group can also facilitate reactions such as the formation of amides, ureas, and sulfonamides .Physical And Chemical Properties Analysis

The compound is a solid at room temperature with a melting point of 122-126 °C . It has a molecular weight of 151.16 g/mol . The compound is likely to be soluble in organic solvents due to the presence of the ester group .Aplicaciones Científicas De Investigación

Polymer Synthesis

One study explored the polymerization of m-(octylamino)benzoic acid esters, including methyl esters, to extend the synthesis of well-defined condensation polymers from para-substituted to meta-substituted polymers. This research aimed to achieve chain-growth polycondensation with low polydispersity, highlighting the inductive effect-assisted synthesis technique (Ryuji Sugi et al., 2005).

Analytical Chemistry

Benzoic acid's derivatives, including its methyl ester form, were used in a novel application of pyrolytic methylation to determine benzoic acid in soft drinks by gas chromatography without pretreatment. This method simplifies the analytical procedure, offering a direct injection approach with high sensitivity and selectivity (Zaifa Pan et al., 2005).

Plant Biology

Research into snapdragon flowers revealed that the volatile ester methyl benzoate, synthesized by and emitted from petal lobes, is a major scent compound attracting pollinators. This study characterized the S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), the enzyme responsible for methyl benzoate biosynthesis, demonstrating developmental regulation of this aromatic compound's production and emission (N. Dudareva et al., 2000).

Chemical Synthesis Methodologies

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAMCUXFDUNWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447583 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3-(methylamino)-, methyl ester | |

CAS RN |

104542-38-3 | |

| Record name | Methyl 3-methylaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)